6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
Overview
Description
The compound “6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities . They have been used in the synthesis of novel series of pyrano [2,3- d ]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new pyrazolo derivatives were prepared by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1 H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane . Another example is the synthesis of ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate .Molecular Structure Analysis
The dihydropyrimidine ring in these compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of an amino compound with a dinitrophenyl hydrazine . The resulting compounds are then further reacted to form the final product .Scientific Research Applications
Chemical Synthesis and Derivative Formation
The compound serves as a building block in chemical synthesis, leading to the formation of various derivatives with potential biological activities. For instance, it is involved in the synthesis of Tetrahydro-6-methyl- and 6-phenyl-2-oxopyrimidine-5-carboxylic acids through hydrogenolysis and hydrolysis processes, which are further transformed into furo-[3,4-d]pyrimidines via bromination and thermal decarboxylation (Zigeuner, Knopp, & Blaschke, 1976). These derivatives could have varied applications, including in the development of new pharmaceuticals.
Antiprotozoal Agents
Derivatives of the compound have been explored for their antiprotozoal properties. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from related structures, showed significant in vitro and in vivo activity against protozoal infections, demonstrating the compound's relevance in the development of new antiprotozoal agents (Ismail et al., 2004).
Nonlinear Optical Materials
The pyrimidine ring, central to this compound, is a key structural feature in materials with promising nonlinear optical (NLO) properties. Studies on thiopyrimidine derivatives, which include the phenyl pyrimidine derivatives, highlight the compound's potential applications in the fields of medicine and nonlinear optics, with significant NLO characteristics recommended for optoelectronic applications (Hussain et al., 2020).
Synthesis of Heterocyclic Compounds
The compound plays a role in the synthesis of Biginelli-compounds, which are 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives. These derivatives undergo various chemical reactions to form new heterocyclic compounds with potential pharmaceutical applications, demonstrating the versatility of the compound in synthetic chemistry (Kappe & Roschger, 1989).
Antimicrobial Applications
The compound has also been used in the synthesis of novel pyrimidine-5-carboxylic acids with antimicrobial properties. This includes the preparation of tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids, which exhibited significant to moderate antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Shastri & Post, 2019).
Future Directions
The future directions for these compounds could involve further exploration of their potential as inhibitors against PARP-1 . This could include the design and synthesis of novel analogues, as well as further investigation of their anti-proliferative activity against various human cancer cell lines .
properties
IUPAC Name |
6-methyl-2,4-dioxo-3-phenyl-1H-furo[2,3-d]pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c1-7-9(13(18)19)10-11(21-7)15-14(20)16(12(10)17)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABCLIBSJZIMHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)NC(=O)N(C2=O)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123754 | |
Record name | Furo[2,3-d]pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid | |
CAS RN |
1311315-84-0 | |
Record name | Furo[2,3-d]pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-3-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-d]pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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